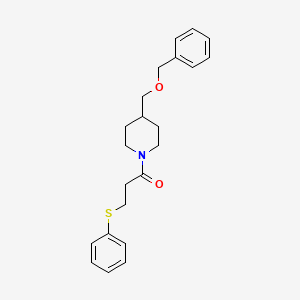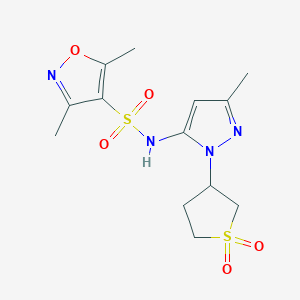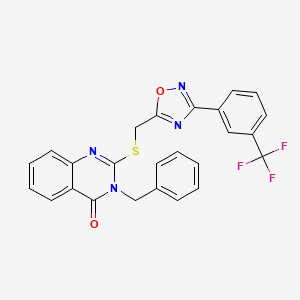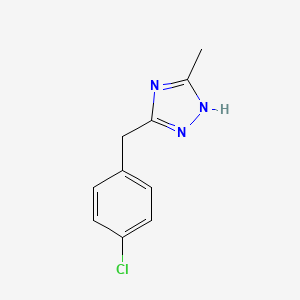
1-(4-((Benzyloxy)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-((Benzyloxy)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one is a compound that belongs to the class of thio-ketones. It has been extensively studied for its potential applications in scientific research. The compound has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated.
作用機序
The mechanism of action of 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one is not fully understood. However, it has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that break down the neurotransmitter acetylcholine in the brain. Inhibition of these enzymes can lead to an increase in acetylcholine levels, which can improve cognitive function. The compound has also been shown to inhibit the growth of cancer cells, although the exact mechanism is not clear.
Biochemical and Physiological Effects:
1-(4-((Benzyloxy)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which can improve cognitive function. The compound has also been shown to inhibit the growth of cancer cells, although the exact mechanism is not clear. In addition, it has been shown to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
1-(4-((Benzyloxy)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one has several advantages for lab experiments. It is a stable compound that can be synthesized in high yields and purity. It has been extensively studied for its potential applications in drug discovery and development. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its potential side effects and toxicity need to be further investigated.
将来の方向性
There are several future directions for research on 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one. One direction is to investigate its potential as a treatment for Alzheimer's disease. Further studies are needed to determine its efficacy, safety, and potential side effects in animal models and clinical trials. Another direction is to investigate its potential as an anti-cancer agent. Studies are needed to determine its mechanism of action and efficacy in different types of cancer. In addition, future research could focus on optimizing the synthesis of this compound to improve its yields and purity.
合成法
1-(4-((Benzyloxy)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one has been synthesized through various methods, including the reaction of 4-(benzyloxymethyl)piperidine with thiophenol in the presence of a base, and the reaction of 1-(4-bromobenzyl)-4-(benzyloxymethyl)piperidine with potassium thioacetate in the presence of a palladium catalyst. The synthesis of this compound has been optimized to achieve high yields and purity.
科学的研究の応用
1-(4-((Benzyloxy)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one has been used in scientific research for its potential applications in drug discovery and development. It has been shown to have inhibitory effects on various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are potential targets for the treatment of Alzheimer's disease. The compound has also been investigated for its potential anti-cancer properties.
特性
IUPAC Name |
1-[4-(phenylmethoxymethyl)piperidin-1-yl]-3-phenylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2S/c24-22(13-16-26-21-9-5-2-6-10-21)23-14-11-20(12-15-23)18-25-17-19-7-3-1-4-8-19/h1-10,20H,11-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWGZBICOBTYJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=CC=C2)C(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((Benzyloxy)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone](/img/structure/B2849756.png)
![4-chloro-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2849757.png)
![3-[(Furan-2-ylmethoxy)methyl]aniline](/img/structure/B2849759.png)

![4-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2849764.png)
![4-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)butanamide](/img/structure/B2849765.png)


![3-methyl-N-[2-(1-methyl-1H-indol-5-yl)ethyl]-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2849768.png)

![(2R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B2849771.png)
![Tert-butyl 3-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2849772.png)
